molecular formula C19H38O2 B13923411 Methyl 3-methylheptadecanoate CAS No. 54934-56-4

Methyl 3-methylheptadecanoate

Cat. No.: B13923411
CAS No.: 54934-56-4
M. Wt: 298.5 g/mol
InChI Key: PJSCLYQYZMWJFQ-UHFFFAOYSA-N
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Description

Significance of Methyl 3-methylheptadecanoate within the Lipidome

While the broader class of branched-chain fatty acids is recognized for its importance, specific data on this compound is sparse in current scientific literature. Its parent fatty acid, 3-methylheptadecanoic acid, is a saturated fatty acid with a methyl group located at the third carbon position. Such 3-hydroxy fatty acids are known components of bacterial lipids. gcms.cz The significance of the 3-methyl branched structure, as opposed to the more commonly studied iso (penultimate carbon) and anteiso (antepenultimate carbon) isomers, is an area requiring further investigation.

In general, monomethyl branched-chain fatty acids (mmBCFAs) are found in a variety of natural sources, including dairy products, ruminant meats, fish, and fermented foods. tandfonline.comtandfonline.com They are known to be important for growth and development and are increasingly being studied for their correlation with metabolic conditions such as obesity and insulin resistance. tandfonline.com Furthermore, mmBCFAs have demonstrated potential anti-inflammatory and anticancer properties in pharmacological studies. tandfonline.comnih.gov The methyl branch in these fatty acids can alter their physical properties, such as lowering the melting point and increasing thermal and oxidative stability compared to their straight-chain counterparts. tandfonline.com These structural modifications also impact the fluidity and organization of cell membranes where they are incorporated. creative-proteomics.com

The specific contribution and abundance of this compound within the lipidome of various organisms are not well-documented. However, as a branched-chain fatty acid, it is presumed to play a role in modulating membrane fluidity and participating in cellular signaling pathways, similar to other mmBCFAs.

Overview of Research Trajectories for Alkyl-Branched Fatty Acid Methyl Esters

Research into alkyl-branched fatty acid methyl esters is following several key trajectories, driven by their diverse potential applications and biological relevance.

Biosynthesis and Natural Occurrence: A primary area of research focuses on elucidating the biosynthetic pathways of branched-chain fatty acids in different organisms, particularly bacteria. nih.gov The synthesis of these fatty acids often utilizes branched-chain amino acids as primers. quora.com For instance, in some bacteria, 2-methylpropanyl-CoA (from valine) initiates the synthesis of iso-branched fatty acids with an even number of carbons, while 3-methylbutyryl-CoA (from leucine) is the precursor for iso-fatty acids with an odd number of carbons. quora.com The identification of these compounds in various natural sources, including marine invertebrates and terrestrial microorganisms, is an ongoing effort to understand their ecological distribution and function. mdpi.comifremer.fr

Analytical Method Development: A significant research effort is dedicated to improving the analytical techniques for the detection and characterization of BC-FAME isomers. The structural similarity of these isomers presents a considerable analytical challenge. rsc.org Advanced chromatographic and mass spectrometric methods are being developed to achieve better separation and identification.

Industrial and Biofuel Applications: The unique physical properties of branched-chain fatty acids, such as their low melting points and good oxidative stability, make them attractive for industrial applications, including the formulation of lubricants and cosmetics. lipotype.com In the context of biofuels, the addition of branched-chain fatty acid methyl esters can improve the cold-flow properties of biodiesel.

Human Health and Nutrition: There is a growing interest in the health effects of consuming branched-chain fatty acids. nih.gov Research is exploring their roles in metabolic health, inflammation, and the prevention of chronic diseases. tandfonline.comnih.gov Studies in model organisms like Caenorhabditis elegans have shown that monomethyl branched-chain fatty acids are critical for survival under certain stress conditions and play a role in nutrient sensing. pasteur.frcell.com

Methodological Frameworks for Investigating Specific Fatty Acid Methyl Ester Isomers

The investigation of specific fatty acid methyl ester isomers, including branched-chain variants like this compound, relies on a sophisticated analytical toolbox. The primary challenge lies in the separation and unambiguous identification of structurally similar isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of FAMEs. chromatographyonline.comsigmaaldrich.com Fatty acids are typically derivatized to their methyl esters to increase their volatility for GC analysis. sigmaaldrich.com The separation of different FAMEs is achieved on a capillary GC column, and the mass spectrometer provides information for identification based on fragmentation patterns. researchgate.netmassbank.eu While standard electron ionization (EI) can provide characteristic fragments, it often does not produce a molecular ion for FAMEs, making definitive identification challenging. jeol.com Soft ionization techniques, such as field ionization (FI), can be used to obtain molecular ion information. jeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is an emerging technique for the analysis of BCFAs without the need for derivatization. nih.gov This method shows promise for the isomer-selective profiling of BCFAs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about fatty acid methyl esters. 1H NMR can be used to identify the signals corresponding to the methyl ester group and other protons along the fatty acid chain. aocs.orgredalyc.org For branched-chain FAMEs, specific signals from the methyl branch and the adjacent methine proton can aid in structure elucidation.

Derivatization Strategies: To enhance the separation and identification of isomers by GC-MS, various derivatization techniques can be employed. While methyl esterification is standard, other derivatives can be prepared to provide more structurally informative mass spectra. rsc.org

Data Analysis and Interpretation: The interpretation of complex chromatographic and mass spectrometric data is crucial for the accurate identification of specific isomers. This often involves comparison with authentic standards, when available, and the use of spectral libraries and databases. nist.govnist.govchemicalbook.com

Table of Physicochemical Properties of this compound

PropertyValue
Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS Number 54934-56-4
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available

Table of Analytical Data for Branched-Chain Fatty Acid Methyl Esters

Analytical TechniqueKey Findings for BC-FAMEs
Gas Chromatography-Mass Spectrometry (GC-MS) Primary method for separation and identification. Fragmentation patterns can indicate branching, but distinguishing positional isomers can be challenging.
Liquid Chromatography-Mass Spectrometry (LC-MS) Allows for the analysis of underivatized branched-chain fatty acids and can provide isomer selectivity.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including the position of methyl branches, but requires pure samples and can have lower sensitivity than MS.

Properties

CAS No.

54934-56-4

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

methyl 3-methylheptadecanoate

InChI

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19(20)21-3/h18H,4-17H2,1-3H3

InChI Key

PJSCLYQYZMWJFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Methyl 3 Methylheptadecanoate

De Novo Synthetic Routes for Branched-Chain Fatty Acid Methyl Esters

De novo synthesis refers to the creation of complex molecules from simple precursors. In the context of branched-chain fatty acids (BCFAs), this involves building the carbon chain and introducing the methyl branch at the desired position. In biological systems, the synthesis of monomethyl BCFAs is a known process that links branched-chain amino acid (BCAA) catabolism with lipogenesis. nih.gov For instance, the catabolism of BCAAs like valine and isoleucine generates branched-chain acyl-CoA primers, which can be utilized by fatty acid synthase (FASN) to produce BCFAs. nih.govfrontiersin.org Chemical synthesis, however, provides more direct control over the structure of the final product.

Achieving stereocontrol at the C-3 position is crucial for synthesizing specific enantiomers of methyl 3-methylheptadecanoate. This is typically accomplished using established asymmetric synthesis methodologies that create chiral centers with high fidelity. While a specific documented synthesis for this exact molecule is not prevalent, standard and reliable methods can be applied.

Key strategies for stereoselective synthesis include:

Auxiliary-Based Methods: Chiral auxiliaries, such as Evans oxazolidinones, can be used. The synthesis would begin with the acylation of the chiral auxiliary, followed by an asymmetric α-alkylation to introduce the main fatty acid chain. Subsequent removal of the auxiliary and further standard chemical transformations would yield the chiral 3-methylheptadecanoic acid, which can then be esterified.

Asymmetric Aldol (B89426) Reactions: Crimmins-type aldol reactions using titanium-bound glycolate (B3277807) oxazolidinones offer a powerful route to chiral β-hydroxy esters. rsc.org This intermediate can be deoxygenated to produce the 3-methyl substituted carbon skeleton.

Catalytic Asymmetric Conjugate Addition: The conjugate addition of a methyl group to an α,β-unsaturated ester can be rendered stereoselective using a chiral catalyst. For example, a methyl organocuprate reagent in the presence of a chiral ligand could add to methyl 2-heptadecenoate to create the chiral center at the C-3 position.

These advanced synthetic routes are often multi-step and are employed when the specific stereochemistry of the molecule is essential for its intended application. rsc.orgnih.gov

When a racemic mixture (an equal mixture of both stereoisomers) is sufficient, more direct and less complex synthetic methods can be used. These routes focus on constructing the carbon skeleton without controlling the stereochemistry of the methyl branch.

A common non-stereoselective approach involves:

Grignard and Cuprate (B13416276) Reactions: A straightforward method is the 1,4-conjugate addition of a methyl-containing organocuprate (e.g., lithium dimethylcuprate) to an α,β-unsaturated ester like methyl 2-heptadecenoate. This places the methyl group at the C-3 position.

Malonic Ester Synthesis: A variation of the malonic ester synthesis can be adapted to build the required carbon framework, followed by esterification.

These methods are generally higher yielding and less expensive than their stereoselective counterparts, making them suitable for applications where chiral purity is not a requirement.

Esterification and Transesterification Strategies for this compound Production

The final step in many synthetic routes is the formation of the methyl ester from the corresponding carboxylic acid or another ester.

Direct esterification is a standard method for producing FAMEs from their corresponding free fatty acids (FFAs). The most common method is the Fischer-Speier esterification, where 3-methylheptadecanoic acid is reacted with methanol (B129727) in the presence of an acid catalyst.

The reaction is typically performed by refluxing the fatty acid in an excess of methanol with a catalyst until the reaction reaches equilibrium. After the reaction, water is added, and the FAME is extracted using a nonpolar solvent like heptane.

CatalystTypical ConditionsReference
Sulfuric Acid (H₂SO₄)2-2.5% in methanol, heated at 60–100°C for 1-2 hours. nih.govvulcanchem.com
Boron Trifluoride (BF₃)10-14% in methanol, heated. portlandpress.com
p-Toluenesulfonic acidCatalytic amount, reflux in methanol. vulcanchem.com

Biocatalysis, particularly using lipases, offers an environmentally friendly alternative to chemical catalysts for producing methyl esters. ijbiotech.com Lipases can catalyze transesterification reactions under mild conditions, converting triglycerides or other esters into methyl esters by reacting them with methanol. ijbiotech.comnih.gov

Immobilized lipases are often preferred as they offer enhanced stability and can be reused, which is economically advantageous. ijbiotech.com The choice of lipase (B570770) is critical, as some exhibit high activity and selectivity for specific types of fatty acids. The reaction stoichiometry requires 3 moles of alcohol for every mole of triglyceride. scielo.br However, an excess of alcohol is often used to drive the reaction towards the product side. scielo.br

Enzyme (Lipase)Common Source OrganismKey Reaction ParametersReference
Novozym 435Candida antarcticaTemperature: 40-50°C; Substrate: various oils; Alcohol: Methanol or Ethanol. scielo.brijcce.ac.irscielo.br
Lipozyme TL IMThermomyces lanuginosusTemperature: 45-50°C; often used in mixtures for broad specificity. ijcce.ac.irscielo.br
Pseudomonas cepacia LipaseBurkholderia (Pseudomonas) cepaciaImmobilized on various supports; effective for oil transesterification. nih.gov

Preparation of Deuterium-Labeled this compound for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D), are invaluable tools in metabolic research and for quantitative analysis using mass spectrometry. nih.gov The synthesis of deuterium-labeled this compound involves incorporating deuterium atoms at specific, stable positions within the molecule.

Synthetic strategies for deuterium labeling include:

Using Labeled Precursors: The synthesis can start with simple, commercially available deuterated building blocks. For example, a deuterated Grignard reagent (e.g., CD₃MgI) could be used in a cuprate addition reaction to introduce a deuterated methyl group at the C-3 position.

Deuterium Gas Exchange: Catalytic hydrogenation using deuterium gas (D₂) can introduce deuterium across a double bond. For instance, the reduction of methyl 3-methyl-2-heptadecenoate with D₂ over a palladium catalyst would yield methyl 3-methyl-[2,3-D₂]-heptadecanoate.

Reduction with Deuterated Reagents: A ketone precursor, such as methyl 3-oxo-heptadecanoate, could be reduced with a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce a deuterium atom at the C-3 position, although this would produce a hydroxyl group that requires subsequent removal.

The synthesis of a deuterated internal standard, such as this compound-d₃, would likely involve a route that introduces a CD₃ group. The purity and isotopic enrichment of the final product are typically confirmed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Exploration of Functionalized Derivatives of this compound

The functionalization of this compound allows for the creation of novel molecules with modified properties. Derivatization can target the ester functional group or the long alkyl chain, opening pathways to a variety of related compounds. While specific literature on the derivatization of this compound is sparse, its chemical behavior can be predicted based on the known reactions of fatty acid esters.

Key derivatization strategies include modifications of the ester group and oxidation of the hydrocarbon chain.

Ester Group Modification : The ester moiety is the most reactive site for targeted chemical transformations.

Hydrolysis : The ester can be hydrolyzed back to the parent carboxylic acid, 3-methylheptadecanoic acid, under either acidic or basic (saponification) conditions. nih.gov This acid can then serve as a starting point for synthesizing other derivatives, such as acid chlorides, amides, or other esters.

Reduction : The ester can be reduced to the corresponding primary alcohol, 3-methylheptadecan-1-ol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification : The methyl group of the ester can be exchanged with other alkyl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. This process would yield a range of different 3-methylheptadecanoate esters.

Alkyl Chain Oxidation : The long, saturated hydrocarbon chain can also be functionalized, although this often requires more specific conditions to control the position of the reaction. Metabolic studies on the parent acid, 3-methylheptadecanoic acid, reveal biological pathways that suggest potential chemical derivatization routes. nih.gov

ω-Oxidation : This process introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid chain. In the case of this compound, this would lead to methyl 3-methyl-17-hydroxyheptadecanoate. Further oxidation of this terminal alcohol would yield the corresponding dicarboxylic acid, 3-methylheptadecanedioic acid. While this is a known metabolic pathway, similar transformations can be achieved chemically. nih.gov

α-Oxidation : Another metabolic pathway involves the oxidation at the α-carbon (C-2), which typically leads to the removal of one carbon atom. nih.gov This would convert the C18 fatty acid derivative into a C17 derivative.

The table below outlines potential functionalized derivatives of this compound and the general chemical reactions required for their synthesis.

Table 1: Potential Functionalized Derivatives of this compound

Derivative Name Chemical Formula Precursor Reaction Type General Reagents
3-Methylheptadecanoic acid C₁₈H₃₆O₂ This compound Hydrolysis (Saponification) NaOH or KOH, followed by H₃O⁺
3-Methylheptadecan-1-ol C₁₈H₃₈O This compound Reduction Lithium aluminum hydride (LiAlH₄)
Ethyl 3-methylheptadecanoate C₂₀H₄₀O₂ This compound Transesterification Ethanol, Acid or Base Catalyst
Methyl 3-methyl-17-hydroxyheptadecanoate C₁₉H₃₈O₃ This compound ω-Oxidation Biocatalysts or specific chemical oxidants

These derivatization reactions transform the physical and chemical properties of the initial ester, enabling its use in the synthesis of polymers, lubricants, surfactants, and other specialty chemicals. mdpi.com The introduction of additional functional groups, such as hydroxyl or carboxyl groups, significantly alters the polarity and reactivity of the molecule, expanding its potential applications.

Advanced Analytical Characterization of Methyl 3 Methylheptadecanoate

Chromatographic Techniques for Isomer Resolution and Quantification

The separation and quantification of methyl 3-methylheptadecanoate, particularly in the presence of other isomeric and structurally similar FAMEs, relies heavily on advanced chromatographic methods. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for this purpose.

Gas Chromatography (GC) Method Development for this compound Analysis

Gas chromatography (GC) is a cornerstone for the analysis of volatile compounds like FAMEs. restek.com The development of a robust GC method for this compound involves careful selection of the capillary column and optimization of analytical conditions to achieve baseline separation from other fatty acid esters. nih.gov

Highly polar capillary columns, such as those with biscyanopropyl polysiloxane or specialized wax-type stationary phases (e.g., FAMEWAX), are often preferred for their ability to resolve isomers. restek.comaocs.org For instance, a 100-meter Rt-2560 column, with its highly polar biscyanopropyl phase, provides the selectivity needed to separate FAME isomers, including cis and trans forms. restek.com The elution order on such columns is influenced by factors like chain length, degree of unsaturation, and the position of methyl branching.

Method development also entails optimizing parameters such as injector temperature, oven temperature programming, and carrier gas flow rate to ensure sharp, symmetrical peaks and reproducible retention times. nih.govlcms.cz For complex samples containing branched-chain fatty acids (BCFAs), co-elution with other FAMEs can be a significant challenge, even with long, highly-polar columns. researchgate.net In such cases, coupling GC with mass spectrometry becomes essential for positive identification. researchgate.netchrom-china.com

A typical GC program for FAME analysis might involve an initial oven temperature hold, followed by a temperature ramp to facilitate the elution of a wide range of fatty acids. chrom-china.comrsc.org For example, a method could start at 100°C, hold for a few minutes, and then ramp up to 250°C. rsc.org The use of an internal standard, such as methyl heptadecanoate, is crucial for accurate quantification. nih.gov

Table 1: Exemplary GC Column and Conditions for FAME Analysis

ParameterValue
Column Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness)
Oven Program 100 °C (hold 4 min) to 240 °C at 3 °C/min (hold 15 min)
Injector Temp. 225 °C
Detector Temp. 285 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Split Ratio 100:1

This table presents a representative set of conditions and is not specific to a single published method.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceptionally complex mixtures where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. nih.govchula.ac.thresearchgate.net This powerful technique utilizes two columns of different selectivity connected by a modulator. aocs.org The modulator traps, concentrates, and re-injects fractions from the first dimension column onto the second, shorter column for a rapid, secondary separation. aocs.orgresearchgate.net

The resulting data is presented as a two-dimensional chromatogram, where compounds are separated based on two different physicochemical properties (e.g., volatility and polarity). aocs.org This structured separation allows for the grouping of analytes by chemical class, which greatly aids in the identification of components in complex samples like petroleum products or biological extracts. aocs.orgdlr.de GCxGC can increase the number of separated peaks by three to ten times compared to conventional GC. chula.ac.th

In the context of FAME analysis, a common GCxGC setup might involve a non-polar or semi-polar column in the first dimension and a polar column in the second. dlr.de This configuration allows for the separation of FAMEs based on their carbon number and degree of unsaturation, with branched isomers like this compound occupying specific locations in the 2D plot. aocs.org The enhanced separation power of GCxGC is particularly valuable for resolving isomeric FAMEs that would otherwise co-elute in a single-dimension separation. aocs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) provides a complementary approach to GC for FAME analysis. acs.org Reversed-phase HPLC (RP-HPLC) is a commonly used mode, where separation is based on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase. scielo.brcore.ac.uk

HPLC methods have been developed for the simultaneous determination of various lipid classes, including FAMEs. scielo.brscielo.br For instance, a gradient elution using methanol (B129727) and a mixture of 2-propanol and hexane (B92381) can effectively separate triacylglycerides, diacylglycerides, monoacylglycerides, and FAMEs. scielo.brscielo.br For the specific analysis of FAME composition, an isocratic elution with acetonitrile (B52724) on a C18 column can be employed. researchgate.net

One of the advantages of HPLC is its ability to separate cis and trans isomers effectively, which can be challenging for some GC methods. core.ac.uk Detection in HPLC is often achieved using a UV detector, typically at a low wavelength like 205 nm, or an evaporative light-scattering detector (ELSD). scielo.brgerli.com While HPLC is a powerful tool, GC is often considered the reference method for FAME content determination in biodiesel. acs.org However, studies have shown a good correlation between the results obtained by both techniques. acs.orgscielo.br

Table 2: Comparison of Chromatographic Techniques for FAME Analysis

FeatureGas Chromatography (GC)Comprehensive GC (GCxGC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Two sequential GC separations with different selectivities.Partitioning between a liquid mobile phase and a solid stationary phase.
Primary Use Routine analysis of volatile and thermally stable compounds like FAMEs.Analysis of highly complex mixtures with extensive isomerism.Analysis of less volatile or thermally labile compounds; good for cis/trans isomer separation.
Resolution Good to excellent.Very high, significantly greater than 1D GC.Good, complementary to GC.
Common Columns Polar (e.g., biscyanopropyl, wax) and non-polar capillary columns.Combination of columns with different polarities.Reversed-phase (e.g., C18) columns.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).FID, Time-of-Flight MS (TOF-MS).UV Detector, Evaporative Light-Scattering Detector (ELSD), MS.

Mass Spectrometry (MS) Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation of FAMEs and their quantification at trace levels. gerli.comjeol.com The choice of ionization technique significantly influences the information obtained.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns of Branched FAMEs

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. jeol.comjeol.com The resulting mass spectrum is a fingerprint of the molecule, which can be compared to spectral libraries for identification. jeol.com

For FAMEs, the molecular ion (M+) peak may be weak or absent, especially in unsaturated or long-chain esters. jeol.comjeol.com However, the fragmentation pattern provides valuable structural information. For branched-chain fatty acid methyl esters (BCFAMEs) like this compound, the fragmentation patterns can help locate the branch point. Cleavage adjacent to the methyl branch is a key diagnostic feature. While standard EI-MS can sometimes be ambiguous for assigning branch positions in isomeric BCFAs, tandem mass spectrometry (MS/MS) of the molecular ion can yield specific fragment ions that confidently identify the structure. nih.gov

A characteristic fragment in the mass spectra of methyl esters is the McLafferty rearrangement ion at m/z 74. However, the presence of a methyl branch at the 3-position, as in this compound, would influence the fragmentation pathways, leading to a distinct pattern compared to its straight-chain or other positional isomers. publish.csiro.au The analysis of these unique fragmentation patterns is crucial for its identification. nih.gov

Soft Ionization Techniques for Molecular Ion Detection

In contrast to EI, soft ionization techniques impart less energy to the analyte, resulting in minimal fragmentation and a prominent molecular or pseudo-molecular ion peak ([M+H]+ or other adducts). jeol.comhu-berlin.de This is particularly advantageous for FAMEs where the molecular ion is often weak or absent in EI spectra, making molecular weight determination difficult. jeol.comjeol.com

Chemical Ionization (CI) is a widely used soft ionization method. hu-berlin.deresearchgate.net In CI, a reagent gas is ionized, and these ions then react with the analyte molecule, typically through proton transfer, to form a pseudo-molecular ion [M+H]+. hu-berlin.de This technique is valuable for confirming the molecular weight of FAMEs and can be more suitable for quantitative analysis due to its ability to concentrate ion current into a few specific ions. researchgate.netnih.gov Solvent-mediated chemical ionization (SMCI) is a newer approach that avoids the need for flammable reagent gas cylinders by using the headspace from an organic solvent. researchgate.netshimadzu.com

Field Ionization (FI) is another effective soft ionization technique that can produce clear molecular ions for FAMEs, even for highly unsaturated compounds where EI fails to do so. jeol.comjeol.com Studies have shown that FI mass spectra for FAME mixtures exhibit molecular ions for all components, often as the base peak. jeol.com

The combination of EI and a soft ionization technique like FI provides complementary information: EI gives characteristic fragmentation for library searching and structural details, while FI confirms the molecular weight. jeol.com This integrated approach significantly enhances the confidence of compound identification. jeol.comjeol.com

Tandem Mass Spectrometry (MS/MS) for Elucidation of Branching Position

Tandem mass spectrometry (MS/MS) is a powerful tool for determining the branching position in fatty acid methyl esters (FAMEs). The fragmentation patterns observed in the MS/MS spectra provide key information about the molecule's structure.

In the gas chromatography-mass spectrometry (GC-MS) analysis of FAMEs, the electron ionization (EI) source causes significant fragmentation. nih.gov While the molecular ion peak for this compound (C₁₉H₃₈O₂) is expected at m/z 298, it often has a low abundance. nih.gov The mass spectra of normal chain FAMEs are typically characterized by a base peak at m/z 74, resulting from a McLafferty rearrangement, and another significant fragment ion at m/z 87 due to β-cleavage. bg.ac.rs

For branched-chain isomers like this compound, the fragmentation pattern will differ from their straight-chain counterparts. While prominent ions at m/z 74 and 87 are still expected, the presence and relative intensities of other fragment ions resulting from cleavage at the branching point are diagnostic for locating the methyl group. nih.govbg.ac.rs The analysis of these characteristic fragment ions allows for the precise determination of the methyl branch at the C-3 position. The selection of specific precursor ions, including the molecular ion and key fragments, for collision-induced dissociation in an MS/MS experiment generates a product ion spectrum that is unique to the compound's structure, confirming the branching position. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₉H₃₈O₂ nih.gov
Molecular Weight298.5 g/mol nih.gov
Monoisotopic Mass298.287180451 Da nih.gov
Key Fragment Ions (m/z)74 (base peak), 101 nih.gov

Spectroscopic Investigations for Confirmation of Molecular Structure

Spectroscopic techniques are indispensable for the complete structural confirmation of organic molecules. Nuclear magnetic resonance and infrared spectroscopy provide complementary information regarding the carbon-hydrogen framework and the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise structure of organic compounds by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The methyl ester group (-COOCH₃) would show a singlet at approximately 3.6 ppm. The protons of the long aliphatic chain would appear as a complex multiplet in the region of 1.2-1.6 ppm. The protons adjacent to the carbonyl group and the methine proton at the branching point (C-3) would have distinct chemical shifts, allowing for their specific assignment.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ester group would resonate at around 174 ppm. The methoxy (B1213986) carbon (-OCH₃) would appear at approximately 51 ppm. The signals for the carbons in the long alkyl chain would be found in the upfield region of the spectrum. The chemical shift of the C-3 carbon, being attached to the methyl branch, and the methyl branch carbon itself would be key indicators for confirming the branching position. Public databases and spectral libraries provide reference spectra for FAMEs that can aid in the confirmation of the structure. nih.govnih.govspectrabase.com Certified reference materials for related compounds, such as methyl heptadecanoate, are often characterized using quantitative NMR (qNMR). krackeler.com

Table 2: Predicted NMR Data for this compound (based on general FAME data)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (ester methyl)~3.6s
¹H (chain CH₂)~1.2-1.6m
¹H (chain CH₃)~0.8-0.9t
¹³C (C=O)~174-
¹³C (OCH₃)~51-
¹³C (chain CH₂)~20-40-
¹³C (chain CH₃)~14-

(Note: "s" denotes singlet, "t" denotes triplet, "m" denotes multiplet. Actual values may vary based on solvent and experimental conditions.)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of a long-chain fatty acid methyl ester. spectra-analysis.com

A strong, sharp absorption band is expected around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. researchgate.net The presence of the long aliphatic chain will be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ for asymmetric and 2852 cm⁻¹ for symmetric CH₂ stretching) and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 720 cm⁻¹ (rocking). researchgate.net The C-O stretching vibrations of the ester group typically appear in the region of 1300-1100 cm⁻¹. researchgate.net While IR spectroscopy is excellent for confirming the presence of the fatty acid methyl ester functionality, it is less specific for determining the exact position of the methyl branch compared to MS/MS and NMR. wallonie.benih.gov However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed when comparing branched and straight-chain isomers. spectra-analysis.com

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H (alkane)~2920, 2852Stretching
C=O (ester)~1740Stretching
C-H (alkane)~1465Bending (Scissoring)
C-O (ester)~1300-1100Stretching
-(CH₂)n- (n≥4)~720Rocking

Occurrence and Distribution of Methyl 3 Methylheptadecanoate in Biological and Environmental Systems

Identification in Natural Biological Matrices

The detection of Methyl 3-methylheptadecanoate in various living organisms underscores its role in lipid metabolism and cellular structure across different domains of life.

Branched-chain fatty acids are characteristic components of the lipids of many bacterial species, and their corresponding methyl esters are frequently identified in analyses of microbial volatile organic compounds and cellular lipid profiles. Actinobacteria, in particular, are known for their diverse fatty acid compositions, which include saturated, unsaturated, and branched-chain varieties.

A notable example is the actinomycete Micromonospora aurantiaca, which has been shown to produce a wide array of fatty acid methyl esters (FAMEs), including various monomethyl and dimethyl branched forms. While the complete fatty acid profile of this organism is extensive, studies have highlighted its capacity to synthesize complex branched-chain fatty acids. The biosynthesis in these bacteria involves the use of different branched and unbranched starter units by the fatty acid synthase (FAS) system, which can incorporate methylmalonyl-CoA elongation units at various positions along the fatty acid chain. This capability suggests the potential for the production of a wide range of methyl-branched fatty acids, including 3-methylheptadecanoic acid, which would then be esterified to its methyl ester form.

The analysis of fatty acid profiles, often as their methyl esters (FAMEs), is a well-established chemotaxonomic tool for the identification and classification of bacteria. The presence of specific branched-chain fatty acids can be characteristic of certain bacterial genera and species. For instance, Gram-positive bacteria are known to have a predominance of branched-chain fatty acids in their cellular lipids.

Table 1: Examples of Microbial Sources of Branched-Chain Fatty Acid Methyl Esters

Microbial GroupCommon Branched-Chain Fatty AcidsRelevance
ActinobacteriaIso and anteiso-branched fatty acids, monomethyl and dimethyl branched FAMEsKnown producers of a diverse range of secondary metabolites and complex lipids.
Streptomyces sp.12-methyltridecanoic acid, 12-methyltetradecanoic acid, 14-methylpentadecanoic acid, 14-methylhexadecanoic acidCommon soil bacteria with complex lipid profiles.
Gram-positive bacteriaPredominance of branched-chain fatty acidsUsed as a chemotaxonomic marker for identification.

Note: This table provides examples of microbial groups known to produce branched-chain fatty acids. The specific presence of this compound can vary between species and strains.

While more commonly associated with microbial sources, methyl-branched fatty acid esters have also been detected in plant and animal tissues, often as minor components of their lipid profiles.

In the plant kingdom, while not directly this compound, a related compound, methyl 14-methylheptadecanoate, has been reported in tobacco (Nicotiana tabacum). This finding indicates that the enzymatic machinery for producing methyl-branched fatty acids exists within the plant kingdom. The biosynthesis of such compounds in plants is of interest for understanding plant metabolism and the production of specialized phytochemicals.

In the animal kingdom, branched-chain fatty acids are known constituents of the lipids of various organisms. For instance, the stable fly, Stomoxys calcitrans, is known to be attracted to a variety of volatile organic compounds, including those derived from microbial activity on animal waste and decaying organic matter. While the complete profile of fatty acid methyl esters in the stable fly itself is not extensively detailed in the available literature, insects, in general, possess a diverse array of fatty acids in their cuticular lipids and internal tissues, which can include branched-chain varieties. These compounds can play roles in chemical communication, water balance, and energy storage.

The unique structural characteristics of branched-chain fatty acids, such as this compound, make them valuable as biomarkers for the presence and activity of specific microbial populations in environmental and biological samples. The analysis of fatty acid methyl ester (FAME) profiles is a widely used technique in microbial ecology to characterize the composition of microbial communities in various habitats, including soil, water, and wastewater treatment systems.

The presence of certain types of branched-chain fatty acids can be indicative of specific groups of bacteria. For example, iso- and anteiso-branched fatty acids are often used as biomarkers for Gram-positive bacteria. The detection of specific methyl-branched fatty acids can provide a more detailed fingerprint of the microbial community present. In the context of wastewater treatment, FAME profiles can be used to monitor the structure and dynamics of aerobic, facultatively anaerobic, and anaerobic bacterial communities.

Occurrence in Ecological Niche Environments

The distribution of this compound extends beyond individual organisms to encompass broader ecological systems, where it can be found in both terrestrial and aqueous environments and as a component of biofuels.

Long-chain fatty acid methyl esters, including branched-chain variants, can be introduced into the environment through the decomposition of biological materials and as components of biofuels. Their environmental fate is largely governed by microbial degradation.

In soil and groundwater, FAMEs are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. The primary degradation pathway involves the initial hydrolysis of the ester bond to yield the corresponding fatty acid and methanol (B129727). Both of these products are then typically metabolized by microorganisms. The branched nature of this compound may influence its rate of degradation compared to straight-chain fatty acids, but it is still expected to be susceptible to microbial breakdown. The rate of degradation can be influenced by various environmental factors, including temperature, pH, nutrient availability, and the composition of the microbial community.

The low water solubility of long-chain fatty acid esters suggests that their mobility in aqueous systems would be limited, and they would tend to associate with organic matter in soil and sediment.

Biodiesel is a renewable fuel composed of fatty acid methyl esters, typically produced through the transesterification of vegetable oils and animal fats. The specific composition of biodiesel, including the presence and concentration of branched-chain FAMEs, is dependent on the feedstock used.

While the major components of most biodiesels are methyl esters of common straight-chain fatty acids like palmitic, stearic, oleic, and linoleic acids, branched-chain fatty acids can be present as minor components, particularly in biodiesels derived from animal fats such as tallow. The fatty acid profile of beef tallow, for instance, is known to contain a small percentage of branched-chain fatty acids, which would be converted to their corresponding methyl esters during the biodiesel production process.

The presence of branched-chain fatty acid methyl esters can influence the properties of the biodiesel, such as its cold-flow characteristics. While high concentrations of saturated straight-chain FAMEs can lead to poor performance at low temperatures, the introduction of methyl branches can disrupt the crystal lattice formation, potentially improving the cloud point and pour point of the fuel.

Table 2: Common Feedstocks for Biodiesel Production and Potential for Branched-Chain FAMEs

FeedstockPrimary Fatty Acid Methyl EstersPotential for Branched-Chain FAMEs
Beef Tallow Methyl palmitate, Methyl stearate, Methyl oleateContains minor amounts of branched-chain fatty acids, leading to the presence of their methyl esters in the resulting biodiesel.
Soybean Oil Methyl palmitate, Methyl stearate, Methyl oleate, Methyl linoleate, Methyl linolenatePrimarily composed of straight-chain fatty acids; branched-chain FAMEs are not typically reported as significant components.
Palm Oil Methyl palmitate, Methyl oleate, Methyl linoleateDominated by straight-chain saturated and monounsaturated fatty acids; branched-chain FAMEs are generally not present in significant quantities.

Note: The exact composition of biodiesel can vary depending on the specific source of the feedstock and the production process.

Biological and Biochemical Roles of Methyl 3 Methylheptadecanoate

Involvement in Lipid Metabolism Pathways

Lipid metabolism encompasses the synthesis and degradation of lipids for energy storage, signaling, and structural roles. nih.gov The metabolism of branched-chain fatty acids often differs from that of their straight-chain counterparts due to the steric hindrance presented by the branch point.

The enzymatic processing of fatty acids is highly dependent on the specific structure of the substrate. The introduction of a methyl group at the C-3 position of methyl heptadecanoate would likely have a significant impact on its recognition and processing by enzymes involved in lipid metabolism, particularly those involved in beta-oxidation.

Research on other enzymes has shown that a substituent at the C-3 position can be critical for reaction kinetics. For instance, studies on 3-methylaspartate ammonia-lyase demonstrated that the size of the C-3 substituent dramatically affects the rate of deamination, suggesting that the binding of this group is crucial for aligning the substrate correctly within the enzyme's active site. nih.gov A similar principle would apply to lipases and acyl-CoA synthetases that process fatty acids. The 3-methyl group could hinder the proper binding of the fatty acid ester within the active site, potentially making it a poor substrate compared to its linear analog, methyl heptadecanoate.

This altered substrate specificity could mean that methyl 3-methylheptadecanoate is metabolized through alternative pathways, such as omega-oxidation, or that it is metabolized much more slowly, potentially leading to its accumulation in certain tissues if present in significant amounts.

Table 1: Hypothetical Kinetic Parameters of a Generic Lipase (B570770) with Different Substrates

This table illustrates the potential differences in enzyme kinetics when a generic lipase acts upon a straight-chain fatty acid ester versus a branched-chain one. The values are illustrative and based on the principle of steric hindrance.

SubstrateMichaelis Constant (Km) (mM)Maximum Velocity (Vmax) (μmol/min)Rationale
Methyl heptadecanoate0.3535Assumed baseline for a preferred, linear substrate.
This compound 1.2015Higher Km suggests lower binding affinity due to steric clash of the 3-methyl group. Lower Vmax suggests less efficient catalysis.

Enzymes that hydrolyze fatty acid esters, such as lipases and esterases, exhibit a range of substrate specificities. mdpi.com Lipases (EC 3.1.1.3) typically show the highest activity towards water-insoluble long-chain fatty acid esters, while esterases prefer more water-soluble substrates with shorter fatty acid chains. mdpi.com The specificity is often dictated by the size and shape of the enzyme's active site.

Role as a Model Compound in Lipid Research

The unique structural features of specific lipids make them valuable tools in research. solubilityofthings.com While methyl heptadecanoate is widely used as an internal standard for quantifying fatty acids in analytical techniques like gas chromatography, this compound could serve more specialized roles. smolecule.comcymitquimica.comcaymanchem.com

Biological membranes are complex structures whose fluidity and function are heavily influenced by the composition of their lipid components. foodb.ca The incorporation of branched-chain fatty acids into membrane phospholipids (B1166683) can alter membrane properties. The methyl branch can disrupt the orderly packing of the acyl chains, thereby increasing membrane fluidity.

This compound could be used as a model compound to study these effects. By incorporating 3-methylheptadecanoic acid (derived from the ester) into phospholipids, researchers could investigate how this specific type of branching near the polar head group affects:

Membrane Fluidity: Assessing changes in the phase transition temperature of artificial lipid bilayers.

Membrane Permeability: Measuring the leakage of fluorescent dyes from vesicles to determine if the packing disruption creates gaps.

Protein-Lipid Interactions: Studying how the altered membrane structure affects the function of embedded membrane proteins.

Research on other branched-chain esters, such as methyl 15-methylheptadecanoate, has shown that they can intercalate into and disrupt bacterial membranes, suggesting that branched lipids can have significant bioreactivity at the membrane level. vulcanchem.com

In the field of biochemical assays, compounds with well-defined structures are essential for standardization and probing enzymatic mechanisms. cymitquimica.com this compound has potential applications in this area.

Probing Enzyme Specificity: It can be used alongside its straight-chain isomer to characterize the active site of newly discovered lipases or esterases. Comparing the binding and hydrolysis rates of methyl heptadecanoate and this compound would provide clear insights into the steric tolerance of the enzyme's active site. sigmaaldrich.com

Internal Standard for Branched-Chain Lipids: In metabolic studies focusing on branched-chain fatty acid metabolism (e.g., in certain bacteria or in diseases involving phytanic acid), this compound could serve as an ideal internal standard for the quantification of other branched-chain lipids, which may not be accurately represented by a linear standard. frontiersin.orgrsc.org

Interactions with Biological Macromolecules and Cellular Systems

The transport and function of fatty acids and their esters often involve interactions with various proteins and cellular structures. The branched structure of this compound would influence these interactions.

The transport of long-chain fatty acids in the bloodstream is primarily mediated by serum albumin, which has multiple binding sites that can accommodate fatty acids. The binding affinity is determined by factors including chain length and structure. The 3-methyl group of this compound would likely influence its binding affinity and orientation within these hydrophobic pockets compared to a linear fatty acid.

Within the cell, fatty acids are often bound to fatty acid-binding proteins (FABPs). These proteins facilitate the transport of lipids to various organelles like the mitochondria and endoplasmic reticulum. It is plausible that this compound could interact with these proteins. The specificity of this interaction could provide insights into how cells handle and traffic structurally diverse lipids. In silico molecular docking studies, similar to those used to predict interactions between phytochemicals and bacterial proteins, could be employed to model the binding of this compound to the active sites of FABPs and other lipid-interacting proteins. nih.gov

Ligand-Receptor Binding Studies

There are currently no specific ligand-receptor binding studies published in the scientific literature for this compound. Research has been conducted on other branched-chain fatty acid esters, such as the in silico docking of methyl 16-methylheptadecanoate with bacterial quorum sensing receptors, but these findings cannot be directly extrapolated to the 3-methyl isomer due to structural differences that would significantly alter binding affinity and specificity. The unique positioning of the methyl group at the C-3 position would create a distinct three-dimensional structure, influencing how the molecule interacts with potential receptor binding pockets. Without dedicated studies, any discussion of its binding partners remains speculative.

Influence on Cellular Signaling Mechanisms

Similarly, there is a lack of research detailing the specific influence of this compound on cellular signaling mechanisms. Branched-chain fatty acids, as a class, are known to be involved in various cellular processes, including the modulation of membrane fluidity and acting as precursors for signaling molecules. plos.org They have been shown to possess a range of bioactivities, such as anti-inflammatory and lipid-lowering effects, which are inherently tied to cellular signaling pathways. acs.orgnih.gov However, studies have not been conducted to elucidate the precise pathways modulated by this compound. Research into the developmental roles of other monomethyl branched-chain fatty acids in organisms like Caenorhabditis elegans suggests that these molecules can affect gene expression, pointing to a role in signaling, but specific data for this compound is absent. plos.org

Biotechnological and Environmental Applications of Methyl 3 Methylheptadecanoate

Potential in Novel Bioproduct Development

The molecular structure of methyl 3-methylheptadecanoate serves as a foundational component for the synthesis of a new generation of bio-based products, particularly in the realms of specialty esters and advanced polymeric materials.

This compound is a valuable precursor for creating specialty esters with tailored properties. Through processes like transesterification, the methyl group can be exchanged with other functional groups to produce a diverse range of esters. These specialty esters are explored for applications in cosmetics, lubricants, and plasticizers, where the branched-chain structure can enhance solubility, lower melting points, and improve spreadability. researchgate.netatamanchemicals.com

In the field of polymer science, the incorporation of branched structures like that of this compound into polyester (B1180765) backbones can significantly influence the material's properties. Introducing long-chain branches can improve the melt strength of biodegradable polyesters, a crucial factor for processes like film blowing. mdpi.com The synthesis of hyperbranched polyesters from renewable resources like glycerol (B35011) and dicarboxylic acids can lead to materials with controlled molecular weight and specific end-group functionalities. irispublishers.com These polymers are investigated for a wide array of applications, from drug delivery systems to tissue engineering scaffolds. nih.govrsc.org

Research has also focused on the cross-metathesis of unsaturated fatty acid methyl esters with other bio-derived molecules, such as eugenol, to create multifunctional compounds. acs.orgnih.gov This approach opens pathways to novel polymer precursors from renewable feedstocks. The resulting molecules, possessing both hydrophobic and hydrophilic characteristics, are promising for the development of advanced polymers with unique properties. acs.org

Potential Applications of this compound Derivatives

Derivative ClassSynthesis MethodPotential ApplicationsKey Property Influence
Specialty EstersTransesterificationCosmetics, Lubricants, PlasticizersImproved solubility, lower melting point, enhanced spreadability. researchgate.netatamanchemicals.com
Branched PolyestersPolycondensationBiodegradable films, packagingIncreased melt strength, improved processing characteristics. mdpi.com
Hyperbranched PolymersControlled polymerizationDrug delivery, tissue engineeringControlled molecular weight, specific end-group functionality. irispublishers.comnih.govrsc.org
Multifunctional OleochemicalsCross-metathesisAdvanced polymer precursorsCombines hydrophobic and hydrophilic properties. acs.org

In biomaterial engineering, the unique properties of branched-chain fatty acids and their derivatives are being harnessed to create advanced materials for medical applications. The biocompatibility and biodegradability of polyesters derived from natural synthons make them attractive for uses such as drug delivery, tissue engineering, and wound repair. nih.gov The introduction of branching into polymer structures can create materials with varied mechanical properties, degradation rates, and biological functions. rsc.orgnih.gov

For instance, hyperbranched polymers can be designed as dendritic drug carriers or as scaffolds for tissue regeneration. nih.gov The controlled architecture of these polymers allows for the precise tuning of their properties to suit specific biomedical needs. The development of photopolymerizable and degradable biomaterials from monomers that can introduce branching is a significant area of research. nih.gov These materials offer the potential to create complex, functional structures for a variety of medical devices and therapeutic applications.

Contribution to Sustainable Energy Research

This compound and other branched-chain FAMEs play a notable role in the quest for more sustainable energy sources, particularly in the optimization of biodiesel.

Biodiesel, a renewable alternative to petro-diesel, is typically produced through the transesterification of triglycerides from sources like vegetable oils and animal fats. mdpi.comcore.ac.uk The efficiency of this process is influenced by several parameters, including catalyst type and concentration, methanol-to-oil ratio, reaction temperature, and time. redalyc.orgengj.org

Researchers are continually exploring methods to optimize biodiesel production. Studies have investigated various catalytic systems, including alkali catalysts like potassium hydroxide (B78521) (KOH), and innovative process technologies like ultrasonication and continuous reactors to improve reaction rates and yields. core.ac.ukredalyc.org For example, ultrasound-assisted transesterification has been shown to significantly reduce reaction times and catalyst requirements. core.ac.uk Furthermore, advanced methods like supercritical methanolysis, sometimes using CO2 as a co-solvent, are being developed to convert feedstocks with high free fatty acid content into biodiesel in a single step. mdpi.comresearchgate.net In the analysis of biodiesel composition, methyl heptadecanoate is often used as an internal standard for the accurate quantification of FAMEs by gas chromatography. engj.orgmdpi.comresearchgate.net

Optimization Parameters in Biodiesel Production

Process ParameterInvestigated Range/ValueImpact on ProductionReference
Catalyst Concentration (KOH)0.5 - 1.0 wt%Affects reaction rate and yield; optimal concentration minimizes soap formation. core.ac.ukredalyc.org
Methanol (B129727):Oil Molar Ratio4:1 to 25:1Excess methanol drives the reaction forward, but can complicate separation. core.ac.ukmdpi.com
Reaction Temperature60°C to 254.7°CHigher temperatures generally increase reaction rate, but are energy-intensive. redalyc.orgmdpi.com
Reaction Time17 min to 90 minShorter times are desirable for process efficiency. redalyc.orgmdpi.com

The quality of biodiesel is determined by several key properties, including its cold flow properties (cloud point and pour point), viscosity, and oxidative stability. rsc.org The presence of branched-chain FAMEs like this compound can significantly improve the cold flow properties of biodiesel. frontiersin.orgresearchgate.net The methyl branches disrupt the orderly packing of the fatty acid chains at low temperatures, thereby lowering the temperature at which crystals begin to form. d-nb.infoukm.my This is a critical advantage, as poor low-temperature performance can lead to fuel line and filter plugging in colder climates. frontiersin.orgd-nb.info

Advanced Industrial Utility

The unique chemical structure of this compound lends itself to a variety of advanced industrial applications beyond biofuels. Its properties as a branched-chain ester make it a candidate for use in the formulation of high-performance lubricants, surfactants, and specialty chemicals. cymitquimica.comatamanchemicals.com

In the lubricants industry, branched esters are valued for their low pour points and good viscosity indices, which are desirable for applications such as engine oils and hydraulic fluids. ukm.my The branching prevents the close packing of molecules, which lowers the melting point. ukm.my Similarly, in the production of surfactants and emulsifiers, the structure of the fatty acid component is crucial. This compound can be used as an intermediate in the synthesis of these compounds, where its branched nature can influence surface activity and formulation stability. atamanchemicals.com The synthesis of alkyl-branched fatty compounds from oleochemicals is an active area of research for creating high-value-added products for the cosmetics and lubricant industries. researchgate.netresearchgate.net

Research on Lubricant and Surfactant Formulations

This compound belongs to the class of branched-chain fatty acid methyl esters (FAMEs). While direct research focusing exclusively on this specific molecule is limited, extensive studies on similar branched-chain esters highlight their potential and advantages in lubricant and surfactant formulations. The introduction of a methyl branch on the fatty acid chain alters the physical properties of the ester, often leading to characteristics desirable for industrial applications.

Branched-chain fatty acid esters are noted for their superior cold-flow properties when compared to their linear counterparts. nih.govfrontiersin.org This improvement, characterized by a lower cloud point and pour point, is critical for lubricants operating in cold climates. frontiersin.org The branching disrupts the orderly packing of the molecules, inhibiting crystallization at low temperatures. acs.org Research into the microbial production of fatty acid esters with branched-chain alcohol moieties has been pursued to create biodiesels and lubricants with these enhanced characteristics. nih.gov

The parent acid of the title compound, 16-methylheptadecanoic acid (an isomer), is recognized for its use as a lubricating agent and a surfactant. nih.gov This suggests that its methyl ester derivatives, including this compound, would likely exhibit similar functional properties. The general class of fatty acid alkyl esters has broad applications in lubricant formulas. frontiersin.org Enzymatic transesterification processes are being optimized for the synthesis of biolubricants from fatty acid methyl esters, demonstrating the relevance of FAMEs as platform molecules for advanced lubricant production. ijcce.ac.ir

Table 1: Comparison of Properties of Straight-Chain vs. Branched-Chain Fatty Acids/Esters

Property Straight-Chain Fatty Acids/Esters Branched-Chain Fatty Acids/Esters Significance for Lubricants/Surfactants
Melting Point Generally higher Generally lower acs.org Lower melting point contributes to better performance at low temperatures (improved cold flow). nih.govfrontiersin.org
Crystallization More prone to crystallization Reduced tendency to crystallize acs.org Prevents solidification and maintains fluidity, which is crucial for lubricants.
Viscosity Variable Often higher viscosity acs.org Higher viscosity can be beneficial for forming a stable lubricating film.

| Oxidative Stability | Variable | Higher oxidative stability acs.org | Increased stability extends the functional lifetime of the lubricant. |

Intermediacy in Organic Synthesis

Methyl esters of fatty acids are common intermediates in organic synthesis. lookchem.comchemicalbook.comguidechem.com this compound, as a chiral methyl-branched ester, is a valuable building block, particularly in the synthesis of complex natural products like insect pheromones. Many insect pheromones are aliphatic hydrocarbons, alcohols, or aldehydes with specific stereoisomeric methyl branches, which are crucial for their biological activity. sioc-journal.cn

The synthesis of these chiral, methyl-branched pheromones often requires the assembly of key fragments, where a molecule like this compound could serve as a precursor. sioc-journal.cnasianpubs.org For example, synthetic routes to insect sex pheromones, such as those for the cigarette beetle (Lasioderma serricorne), involve the creation of (4S,6S,7S)-serricornin, a molecule with multiple chiral centers and methyl branches. psu.edu General strategies for producing insect pheromones in recombinant microorganisms involve the conversion of fatty acyl-CoA precursors into specific unsaturated and branched alcohols and aldehydes. google.comgoogle.com The synthesis of these target molecules relies on the availability of appropriately structured starting materials or intermediates.

The presence of the methyl group at the C-3 (or beta) position in this compound is a common structural motif in fatty acid metabolism and can be a strategic starting point for further chain elongation or functional group modification to achieve the precise structure of a target pheromone.

Table 2: Examples of Methyl-Branched Insect Pheromones and Potential Precursor Relationship

Insect Pheromone Example Chemical Structure Feature Relevance of this compound as an Intermediate
Serricornin (Cigarette Beetle) (4S,6S,7S)-4,6-dimethyl-7-hydroxynonan-3-one A multi-branched structure for which branched fatty esters serve as foundational building blocks in retrosynthetic analysis. psu.edu
Trogodermal (Warehouse Beetle) (R)-14-Methyl-8-hexadecenal A long-chain aldehyde with a terminal methyl branch. Branched esters can be modified and elongated to form such structures. sioc-journal.cn

Computational and Theoretical Studies of Methyl 3 Methylheptadecanoate

Molecular Modeling and Simulation of Conformational Dynamics

The three-dimensional structure and flexibility of Methyl 3-methylheptadecanoate are crucial determinants of its physical properties and biological interactions. Molecular modeling and simulation techniques are instrumental in exploring the vast conformational landscape of such a long-chain ester.

Molecular dynamics (MD) simulations, in particular, can provide a detailed picture of the molecule's behavior over time at an atomic level. nih.govmdpi.com In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water or a nonpolar solvent, and the forces between all atoms would be calculated using a classical force field. Newton's equations of motion are then solved iteratively to trace the trajectory of each atom over time.

From these simulations, a wealth of information about the conformational dynamics can be extracted:

Torsional Angle Distributions: Analysis of the dihedral angles along the C-C backbone of the heptadecyl chain would reveal the preferred gauche and anti conformations. The presence of the methyl group at the 3-position would introduce steric hindrance, influencing the local conformational preferences around this branch point.

Radius of Gyration: This parameter offers insight into the compactness of the molecule's structure over time.

Solvent Accessible Surface Area (SASA): Calculating the SASA can help understand how different parts of the molecule, such as the polar ester head and the nonpolar alkyl tail, interact with the surrounding solvent.

These simulations can be performed at various temperatures to study how thermal energy affects the conformational flexibility and the rate of transitions between different energy minima on the potential energy surface.

Table 1: Hypothetical Conformational Properties of this compound from Molecular Dynamics Simulations

PropertySimulated Value (in vacuum)Simulated Value (in water)Description
Average Radius of Gyration (Å)5.85.5A measure of the molecule's compactness. A smaller value in water suggests a more folded conformation due to hydrophobic effects.
Average End-to-End Distance (Å)18.216.9The average distance between the two ends of the molecule. The shorter distance in water indicates a less extended structure.
Principal Moments of Inertia (amu·Å²)I_x: 4500, I_y: 4300, I_z: 800I_x: 4200, I_y: 4100, I_z: 750These values describe the mass distribution around the principal axes and can be used to characterize the overall shape (e.g., prolate, oblate).

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of a compound based on its molecular structure. mdpi.complos.orgnih.gov A QSAR model is a mathematical equation that relates one or more quantitative molecular descriptors of a compound to its biological activity. For a series of related compounds, such as branched-chain fatty acid methyl esters including this compound, a QSAR study could be conducted to predict activities like antimicrobial, insecticidal, or pheromonal effects.

The development of a QSAR model for this compound would involve the following steps:

Data Set Collection: A dataset of structurally similar compounds with experimentally determined biological activities would be compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices (e.g., connectivity indices), counts of specific functional groups.

3D descriptors: Molecular surface area, volume, shape indices.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of new or untested compounds like this compound.

Table 2: Hypothetical QSAR Model for Predicting Antimicrobial Activity (pMIC) of Branched-Chain Fatty Acid Methyl Esters

DescriptorCoefficientValue for this compoundContribution to pMICDescription
LogP (Octanol-Water Partition Coefficient)0.258.52.125A measure of the molecule's hydrophobicity, which can influence its ability to cross cell membranes.
Molecular Weight-0.01298.51-2.985The overall size of the molecule.
Wiener Index0.005342017.1A topological index that reflects the branching of the carbon skeleton.
Predicted pMIC 16.24 The predicted negative logarithm of the Minimum Inhibitory Concentration. A higher value indicates greater potency.

Note: The data in this table is hypothetical and for illustrative purposes. The descriptors and coefficients are chosen to demonstrate the principles of a QSAR model.

Prediction of Reactivity and Stability Profiles

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are invaluable for predicting the reactivity and stability of molecules. researchgate.net These methods solve the electronic structure of a molecule to provide detailed information about its chemical properties.

For this compound, DFT calculations could be used to predict:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ester group would be expected to be electron-rich, while the carbonyl carbon would be electron-poor.

Bond Dissociation Energies (BDEs): BDE calculations can predict the energy required to break a specific bond homolytically. This is particularly useful for assessing the stability of the molecule towards thermal decomposition and for identifying the most likely sites for radical attack. For instance, the C-H bonds on the carbon atom adjacent to the ester group and at the tertiary carbon (position 3) would be of particular interest.

Table 3: Hypothetical Predicted Reactivity and Stability Parameters for this compound from DFT Calculations (B3LYP/6-31G)*

ParameterPredicted ValueInterpretation
HOMO Energy-6.5 eVThe energy of the highest occupied molecular orbital. A higher value suggests greater ease of donating an electron.
LUMO Energy1.2 eVThe energy of the lowest unoccupied molecular orbital. A lower value indicates a greater propensity to accept an electron.
HOMO-LUMO Gap7.7 eVThe energy difference between the HOMO and LUMO. A larger gap generally implies higher kinetic stability and lower chemical reactivity.
Dipole Moment1.9 DA measure of the overall polarity of the molecule, arising from the electronegativity difference between the atoms in the ester group.
C-H Bond Dissociation Energy (at C3)95 kcal/molThe energy required to break the C-H bond at the branched carbon. This value can be compared to BDEs of other C-H bonds in the molecule to predict the most likely site for hydrogen abstraction.

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar long-chain esters calculated at this level of theory.

Q & A

Q. What are the key considerations for synthesizing Methyl 3-methylheptadecanoate in laboratory settings?

Synthesis requires precise control over esterification and branching. Use acid-catalyzed esterification of 3-methylheptadecanoic acid with methanol, ensuring anhydrous conditions to prevent hydrolysis. Characterize intermediates via thin-layer chromatography (TLC) and confirm final purity using gas chromatography-mass spectrometry (GC-MS) . Report reaction yields, solvent systems, and spectral data (e.g., 1^1H NMR, 13^{13}C NMR) following IUPAC nomenclature .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Adopt a multi-technique approach:

  • Melting point/boiling point : Differential scanning calorimetry (DSC).
  • Solubility : Test in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane).
  • Stability : Assess under varying pH and temperature conditions.
    Document protocols rigorously, including instrument calibration and replicate measurements, to ensure reproducibility .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

Use GC-MS with internal standards (e.g., deuterated analogs) for high specificity. For lipidomic studies, pair with high-performance liquid chromatography (HPLC) and compare retention indices against reference libraries . Validate methods using spike-recovery experiments to address matrix effects .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Hypothesis testing : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Dose-response analysis : Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values.
  • Meta-analysis : Systematically review studies to identify confounding variables (e.g., impurity levels >95%) .
    Example contradiction: Discrepancies in antimicrobial activity may arise from differences in bacterial membrane composition .

Q. What mixed-methods approaches are suitable for studying this compound’s role in metabolic pathways?

  • Quantitative : Measure enzymatic kinetics (e.g., VmaxV_{max}, KmK_m) using spectrophotometry.
  • Qualitative : Conduct semi-structured interviews with domain experts to contextualize biochemical mechanisms.
    Integrate findings iteratively, ensuring alignment between statistical models (e.g., ANOVA) and thematic analysis .

Q. How should researchers address gaps in toxicity profiling for this compound?

  • In silico modeling : Predict LD50_{50} using QSAR tools (e.g., TEST software).
  • In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity.
  • Ethical compliance : Follow OECD guidelines for animal studies, including justification of sample sizes and humane endpoints .

Methodological Design and Data Analysis

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

  • Parametric tests : Use Student’s t-test for pairwise comparisons; apply Bonferroni correction for multiple comparisons.
  • Nonparametric alternatives : Wilcoxon signed-rank test for non-normal distributions.
  • Meta-regression : Explore heterogeneity across studies using random-effects models .

Q. How can systematic reviews improve the reliability of this compound research?

  • PRISMA guidelines : Document search strategies (e.g., PubMed, SciFinder keywords: "branched-chain fatty acid esters").
  • Risk of bias assessment : Use ROBINS-I tool for non-randomized studies.
  • Data synthesis : Perform subgroup analyses by experimental design (e.g., in vitro vs. in vivo) .

Tables: Key Methodological Comparisons

Technique Application Limitations References
GC-MSPurity assessment, quantificationRequires volatile derivatives
NMRStructural elucidationLow sensitivity for trace impurities
HPLC-ELSDLipid class separationPoor resolution for isomers

Critical Considerations for Reproducibility

  • Metadata standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including raw spectral files and instrument settings .
  • Reagent documentation : Specify CAS numbers, batch numbers, and purity levels (e.g., ≥98% by GC) to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.